2-Aminobenzimidazole
Overview
Description
2-Aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group . It has a role as a marine xenobiotic metabolite .
Synthesis Analysis
The synthesis of 2-aminobenzimidazole derivatives includes both one-pot and multistep synthesis methods . The main methods for the preparation of 2-aminobenzimidazole derivatives have been summarized in a mini-review . Their analysis contributes to the development of targeted synthesis of benzothiazole analogs .Molecular Structure Analysis
The molecular structure of 2-Aminobenzimidazole has been studied using various techniques such as attenuated total reflectance Fourier transform infrared spectroscopy, X-ray photoelectron spectroscopy (XPS), and time-of-flight secondary ion mass spectrometry (ToF-SIMS) . XPS imaging was performed in association with principal component analysis to determine the different phases on the surface .Chemical Reactions Analysis
2-Aminobenzimidazole has been tested as a corrosion inhibitor for copper in chloride solution . The potentiodynamic curves showed that 2-aminobenzimidazole acts as a mixed-type inhibitor, with a predominant action on the anodic corrosion reaction .Physical And Chemical Properties Analysis
2-Aminobenzimidazole mitigates brass corrosion after short-, medium-, and long-term immersion periods . A detailed surface analysis of the 2-Aminobenzimidazole adsorbed on the brass surface was performed using various techniques .Scientific Research Applications
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Pharmaceutical Chemistry
- 2-Aminobenzimidazole and its derivatives have a wide range of biological and pharmaceutical activities . They are common structural components in medicinal chemistry .
- The synthesis of 2-Aminobenzimidazole involves reactions with thiourea and mercuric oxide .
- The results of these reactions have led to the development of various derivatives with different medicinal properties .
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Immunomodulatory and Anti-inflammatory Applications
- 2-Aminobenzimidazole (ABZ) and guanidine have immunomodulatory activity, whereas NSAIDs have anti-inflammatory activity .
- Researchers have developed several novel ABZ-NSAID conjugate compounds and tested their anti-inflammatory and immunomodulatory activities .
- The results showed that all compounds had not only anti-inflammatory activity but they also had immunomodulatory and antioxidant activities .
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Chemosensor Analysis
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Fungicide Applications
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Antihistaminic and Antiulcerative Applications
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Antimicrobial and Fungicidal Applications
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Potentiation of ASIC Open State
- Derivatives of 2-aminobenzimidazole have been found to potentiate the open state of acid-sensitive ion channels (ASICs) with slow kinetics of activation and desensitization .
- The study involved the effect of five 2-aminobenzimidazole derivatives on native ASICs in rat brain neurons and recombinant receptors expressed in CHO cells using the whole-cell patch clamp method .
- 2-aminobenzimidazole selectively potentiated ASIC3 .
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Pharmacological Applications
Safety And Hazards
Future Directions
The discovery and investigation of the pharmacological properties of new 2-iminobenzimidazole-based compounds remain a major focus in the drug discovery field . The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine .
properties
IUPAC Name |
1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYUFVNJZUSCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024465 | |
Record name | 2-Aminobenzimidazole | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Plates (in water); white powder. (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID49674502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Aminobenzimidazole | |
CAS RN |
934-32-7 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 1H-Benzimidazol-2-amine | |
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Record name | 2-Aminobenzimidazole | |
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Record name | Benzimidazol-2-ylamine | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Melting Point |
435 °F (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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